Src Kinase Inhibitory Potency: 15-Fold Gain Over 4-Fluorophenyl Analog in Biochemical Assay
In head-to-head biochemical profiling using a fluorescence polarization assay, the target compound (compound 12j, 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) inhibited Src kinase with an IC50 of 3.2 nM, whereas the closely related 4-fluorophenyl analog (compound 12a) showed an IC50 of 48 nM [1]. This represents a 15-fold improvement in potency attributable to the presence of both chlorine and fluorine substituents on the phenyl ring.
| Evidence Dimension | Src kinase IC50 (nM) |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | 1-(4-fluorophenyl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (12a): 48 nM |
| Quantified Difference | 15-fold more potent (3.2 nM vs 48 nM) |
| Conditions | Biochemical fluorescence polarization assay, ATP concentration at Km, recombinant human Src kinase |
Why This Matters
Procurement of the precisely halogenated compound is essential to achieve the low-nanomolar cellular target engagement required for Src-dependent signaling studies, as the 4-fluorophenyl analog will yield substantially weaker inhibition at identical concentrations.
- [1] Bavetsias, V., Skerl, R., Sun, C., et al. Discovery of 5-amino-1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones as potent and selective inhibitors of Src-family kinases. J. Med. Chem. 2008, 51, 4081–4094. View Source
